molecular formula C13H21N3O2 B5625811 [(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol

[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B5625811
M. Wt: 251.32 g/mol
InChI Key: QQPWJVGVDOUSLZ-QWRGUYRKSA-N
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Description

[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxymethyl and pyrimidinyl groups

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. The influence of the stereochemistry at the 3rd and 4th positions of the pyrrolidine ring on the compound’s biological activity could also be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the use of chiral starting materials to ensure the correct stereochemistry. The synthesis may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrimidinyl or pyrrolidine rings.

    Substitution: The pyrimidinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidinyl ring.

Scientific Research Applications

[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.

    Hydroxymethyl Compounds: Molecules with hydroxymethyl groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3S,4S)-4-(hydroxymethyl)-1-(6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-9(2)12-3-13(15-8-14-12)16-4-10(6-17)11(5-16)7-18/h3,8-11,17-18H,4-7H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPWJVGVDOUSLZ-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)N2CC(C(C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NC=N1)N2C[C@H]([C@@H](C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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